Oxyde de bismuth(III)

Vue d'ensemble

Description

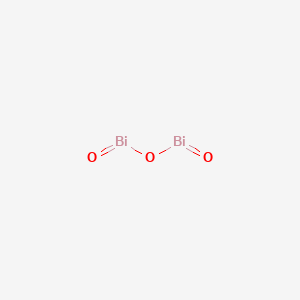

Dibismuth trioxide, also known as bismuth trioxide, is an inorganic compound with the chemical formula Bi2O3. It is a yellow powder or crystal that is insoluble in water but soluble in acids. Dibismuth trioxide is a common starting point for bismuth chemistry and is found naturally as the minerals bismite and sphaerobismoite . It is usually obtained as a by-product of the smelting of copper and lead ores .

Applications De Recherche Scientifique

Dibismuth trioxide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Bismuth(III) oxide, also known as bismuth trioxide, is a compound of bismuth and a common starting point for bismuth chemistry . It is found naturally as the mineral bismite and sphaerobismoite . Many bismuth oxides with trivalent (Bi3+), pentavalent (Bi5+), and mixed-valence bismuth (Bi3+ and Bi5+) have been synthesized .

Mode of Action

It is known that bismuth can inactivate enzymes involved in respiration, such as f1-atpase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3+ regulating proteins .

Biochemical Pathways

It is known that bismuth-based compounds can induce apoptosis through the dna fragmentation pathway . They can also cause mitochondrial perturbation, leading to a reduction of mitochondrial membrane potential .

Pharmacokinetics

It is known that the oral intake of bismuth compounds leads to a significant increase in blood concentrations of bismuth . The amount rose rapidly up to 380 µmL/g . The pharmacokinetics of these BiNPs can be easily improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .

Action Environment

Bismuth(III) oxide is insoluble in water but soluble in acids . It forms exceptionally strong complexes with natural organic matter . This suggests that Bismuth(III) oxide will most likely be associated with natural organic matter in soils, sediments, and waters . This strong binding to natural organic matter was verified for suwannee river fulvic acid (SRFA), dissolving 16.5 mmol Bi per gram carbon, which largely exceeds the carboxylic acid group density of this compound .

Analyse Biochimique

Biochemical Properties

Bismuth(III) oxide has been reported to have significant biomedical applications . It has been used in various biological applications, including as active drugs, diagnostic tools, and theragnostic agents

Cellular Effects

Bismuth(III) oxide nanoparticles have been found to exhibit cytotoxic activity to human dental pulp cells . They can also induce cell death

Molecular Mechanism

It is known that at elevated temperatures, vaporized bismuth metal and oxygen combine into the yellow trioxide, Bi2O3

Temporal Effects in Laboratory Settings

The color of Bismuth(III) oxide is from a thin film that forms on the surface if the crystals are formed in air . At the elevated temperatures used to melt bismuth, the oxide forms quite quickly . The iridescence is a result of thin film interference

Méthodes De Préparation

Dibismuth trioxide can be prepared through various methods, each yielding different levels of purity and crystalline structures:

Thermal Decomposition: Bismuth(III) nitrate is gently heated until it decomposes into bismuth(III) oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]

Precipitation Method: Dibismuth trioxide can also be obtained through the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.

Analyse Des Réactions Chimiques

Dibismuth trioxide undergoes several types of chemical reactions:

Oxidation: When heated, bismuth reacts with oxygen in the air to form bismuth(III) oxide[ 4Bi + 3O_2 \rightarrow 2Bi_2O_3 ]

Reduction: Dibismuth trioxide can be reduced by tin(II) under alkaline conditions to form elemental bismuth.

Substitution: Dibismuth trioxide reacts with acids to form bismuth salts and water. For example, with hydrochloric acid, it forms bismuth(III) chloride[ Bi_2O_3 + 6HCl \rightarrow 2BiCl_3 + 3H_2O ]

Comparaison Avec Des Composés Similaires

Dibismuth trioxide is unique compared to other similar compounds due to its high oxygen mobility and dielectric constant. Similar compounds include:

- Arsenic(III) oxide (As2O3)

- Antimony(III) oxide (Sb2O3)

- Bismuth trisulfide (Bi2S3)

- Bismuth selenide (Bi2Se3)

- Bismuth telluride (Bi2Te3)

These compounds share some chemical properties with bismuth(III) oxide but differ in their specific applications and reactivity.

Propriétés

IUPAC Name |

dibismuth;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIXMATWDRGMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O3 | |

| Record name | bismuth(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1304-76-3 (Parent) | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

465.959 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |

| Record name | Bismuth(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12048-50-9, 12640-40-3, 1304-76-3 | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

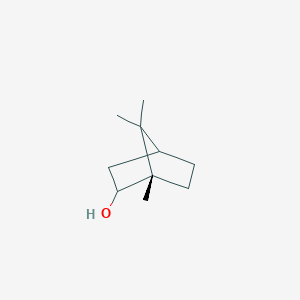

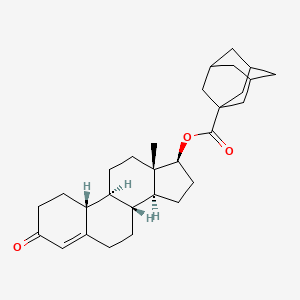

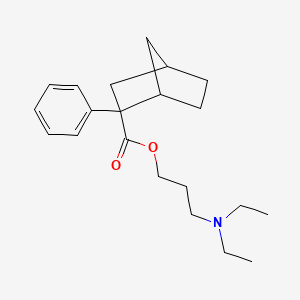

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)